
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one, or 1-Me-6-TFMTQ, is an organic compound that has been studied for its potential applications in scientific research. This molecule has a unique structure, with a quinoxaline ring and a methyl group attached to the ring, as well as three trifluoromethyl groups. It is a relatively new compound, with its first synthesis reported in 2019. Since then, it has been studied for its potential applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
1-Me-6-TFMTQ has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic studies, as a potential inhibitor of enzymes, and as a probe for studying the structure and function of proteins. It has also been studied for its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins.
Mécanisme D'action
1-Me-6-TFMTQ has been studied for its mechanism of action. It has been found to interact with certain enzymes and proteins, resulting in a change in their activity. For example, it has been found to bind to the active site of certain enzymes, resulting in the inhibition of their activity. It has also been found to interact with certain proteins, resulting in a change in their conformation and activity.
Biochemical and Physiological Effects
1-Me-6-TFMTQ has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes and proteins, resulting in a decrease in their activity. It has also been found to modulate the activity of certain proteins, resulting in an increase in their activity. In addition, it has been found to have an effect on certain cellular processes, such as cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-Me-6-TFMTQ has several advantages for use in lab experiments. It is a relatively simple molecule to synthesize, and it is relatively stable in aqueous solutions. It is also soluble in organic solvents, which makes it easy to work with. However, it is also relatively expensive and may require a high concentration to achieve the desired effect.
Orientations Futures
1-Me-6-TFMTQ has potential applications in a variety of fields. Future research could focus on its potential therapeutic applications, such as its ability to modulate the activity of certain enzymes and proteins. It could also be studied for its potential use as an inhibitor of enzymes or as a probe for studying the structure and function of proteins. Additionally, further research could focus on its potential applications in drug delivery, as well as its potential use as a biomarker for certain diseases. Finally, future research could focus on its potential applications in the field of biotechnology, such as its potential use in gene therapy and gene editing.
Méthodes De Synthèse
1-Me-6-TFMTQ is synthesized through a series of steps. First, a solution of 2-amino-6-trifluoromethyl-1,2,3,4-tetrahydroquinoxaline (2-A-6-TFMTQ) in dichloromethane is treated with a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of a quinoxaline ring, with the trifluoromethyl group attached. The resulting compound is then reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form 1-Me-6-TFMTQ.
Propriétés
IUPAC Name |
1-methyl-6-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWZWCVGVAKODE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



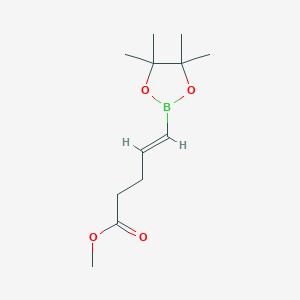
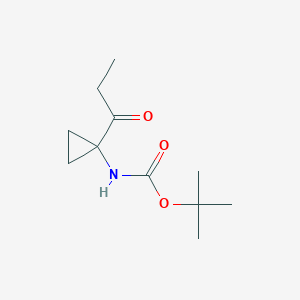
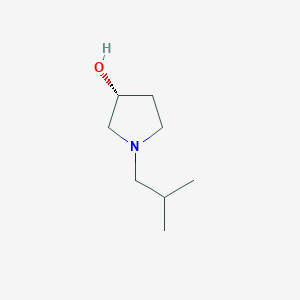
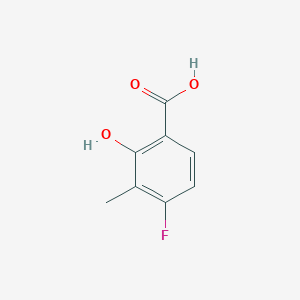

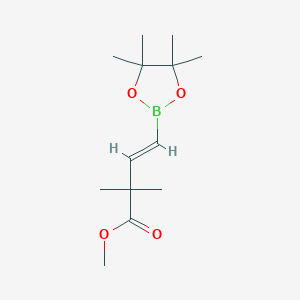

![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)

![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)

